REACTION_CXSMILES
|
C([C:3]([N:17]1CCOCC1)([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1)[CH2:4][CH:5](C)[C:6](OC)=[O:7])#N.C(C(N1CCOCC1)(C1CCNCC1)CCC(OCC)=O)#[N:24]>>[N:14]1[CH:15]=[CH:16][C:11]([C:3]2[CH2:4][CH2:5][C:6](=[O:7])[NH:24][N:17]=2)=[CH:12][CH:13]=1
|
Name
|
methyl 4-cyano-2-methyl-4-(4-morpholinyl)-4-(4-pyridinyl)butanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(C(=O)OC)C)(C1=CC=NC=C1)N1CCOCC1
|
Name
|
ethyl 4-cyano-4-(4-morpholinyl)-4-(4-piperidinyl)butanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(CCC(=O)OCC)(C1CCNCC1)N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=1CCC(NN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |